molecular formula C12H10Cl2 B050580 1,4-Bis(chloromethyl)naphthalene CAS No. 6586-89-6

1,4-Bis(chloromethyl)naphthalene

Cat. No.: B050580
CAS No.: 6586-89-6
M. Wt: 225.11 g/mol
InChI Key: PMIHHEJEQAQZET-UHFFFAOYSA-N
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Description

1,4-Bis(chloromethyl)naphthalene is an organic compound with the molecular formula C12H10Cl2. It is a derivative of naphthalene, where two chlorine atoms are substituted at the 1 and 4 positions of the naphthalene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties .

Preparation Methods

The synthesis of 1,4-Bis(chloromethyl)naphthalene typically involves the chloromethylation of naphthalene. One common method is the Blanc chloromethylation, which uses paraformaldehyde and hydrogen chloride gas in the presence of a catalyst such as zinc chloride (ZnCl2) or arsenic chloride (AsCl3). The reaction is usually carried out in solvents like glacial acetic acid or diethyl ether at elevated temperatures (60-90°C) to achieve high yields .

Chemical Reactions Analysis

1,4-Bis(chloromethyl)naphthalene undergoes various chemical reactions, including:

Common reagents used in these reactions include strong bases, oxidizing agents, and catalysts like palladium or platinum. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1,4-Bis(chloromethyl)naphthalene has several scientific research applications:

Comparison with Similar Compounds

1,4-Bis(chloromethyl)naphthalene can be compared with other chloromethylated naphthalene derivatives, such as 1,5-Bis(chloromethyl)naphthalene. While both compounds have similar chemical properties, their reactivity and applications may differ due to the position of the chlorine atoms on the naphthalene ring. For example, this compound is more commonly used in polymer synthesis, whereas 1,5-Bis(chloromethyl)naphthalene may have different reactivity patterns .

Conclusion

This compound is a versatile compound with significant applications in various scientific fields. Its unique chemical properties make it a valuable building block for synthesizing a wide range of organic compounds and materials.

Properties

IUPAC Name

1,4-bis(chloromethyl)naphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10Cl2/c13-7-9-5-6-10(8-14)12-4-2-1-3-11(9)12/h1-6H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMIHHEJEQAQZET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=CC=C(C2=C1)CCl)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Cl2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20216045
Record name Naphthalene, 1,4-bis(chloromethyl)-
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Molecular Weight

225.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6586-89-6
Record name Naphthalene, 1,4-bis(chloromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6586-89-6
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Record name Naphthalene, 1,4-bis(chloromethyl)-
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Record name 6586-89-6
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Record name Naphthalene, 1,4-bis(chloromethyl)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the spatial arrangement of the chlorine atoms in 1,4-bis(chloromethyl)naphthalene?

A1: The chlorine atoms in this compound adopt a specific conformation relative to the naphthalene ring. The torsion angles Cr—Cr—Cm—Cl around the Cm—Cr bonds are -104.1° (4) and -101.9° (4), where Cm represents a methylene carbon and Cr represents a ring carbon atom []. This indicates that the chlorine atoms are oriented in a non-planar fashion with respect to the naphthalene ring.

Q2: How do the molecules of this compound interact in the solid state?

A2: In the crystal lattice, this compound molecules related by translation along the b-axis stack together. This stacking arises from π–π interactions between the aromatic rings of neighboring molecules. Specifically, interactions occur between both unsubstituted and substituted rings, with a centroid-to-centroid distance of 3.940 Å [].

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